molecular formula C14H25NO4S B1531789 tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2291910-03-5

tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No. B1531789
M. Wt: 303.42 g/mol
InChI Key: NOTARPCVUAMCQX-RUJICJSRSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products formed, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds with structures related to tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate. For example, studies have explored the flash vacuum pyrolysis (FVP) of tert-butyl derivatives, resulting in products like 3-hydroxy-1H-pyrrole, indicating the potential for generating pyrrole derivatives from similar compounds (Hill et al., 2009). Such reactivity could be exploited in the synthesis of heterocyclic compounds with applications in material science and pharmaceuticals.

Metabolic Studies

Compounds featuring tert-butyl and pyrrolidine structures have been subjects of metabolic studies, which are crucial for understanding their behavior in biological systems. For instance, research on CP-533,536, a compound with a tert-butyl group, revealed insights into its metabolism by cytochrome P450 enzymes, highlighting the pathways involved in its biotransformation (Prakash et al., 2008). Such studies are essential for drug development, providing information on drug metabolism, potential interactions, and pathways for optimization.

Catalysis and Synthesis

Another area of research involves the use of tert-butyl and pyrrolidine derivatives in catalysis. For example, studies have described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing methods for creating complex heterocyclic structures that could have applications ranging from catalyst design to new material development (Moskalenko & Boev, 2014).

Prodigiosin Analog Synthesis

Research into the singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters, leading to precursors of prodigiosin and its analogs, demonstrates the compound's role in synthesizing biologically active molecules. Prodigiosin is known for its anti-cancer and immunosuppressive properties, underscoring the potential of tert-butyl pyrrolidine derivatives in medicinal chemistry (Wasserman et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important to handle all chemical compounds safely and responsibly.


Future Directions

This could involve discussing potential applications of the compound, areas where further research is needed, and unanswered questions about its properties or behavior.


I hope this general information is helpful. If you have a specific question about a particular compound or topic, feel free to ask!


properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(2-methyloxolan-3-yl)sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c1-9-11(5-6-18-9)20-12-8-15(7-10(12)16)13(17)19-14(2,3)4/h9-12,16H,5-8H2,1-4H3/t9?,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTARPCVUAMCQX-RUJICJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SC2CN(CC2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CCO1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate

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